Bienvenue dans la boutique en ligne BenchChem!

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Medicinal chemistry Lead optimisation Physicochemical profiling

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide (CAS 1396717-67-1) is a synthetic sulfonamide derivative with the molecular formula C18H21NO7S and a molecular weight of 395.4 g·mol⁻¹. The structure incorporates a 1,3-benzodioxole ring, a hydroxypropyl linker, and a 2,5-dimethoxybenzenesulfonamide moiety.

Molecular Formula C18H21NO7S
Molecular Weight 395.43
CAS No. 1396717-67-1
Cat. No. B2481830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
CAS1396717-67-1
Molecular FormulaC18H21NO7S
Molecular Weight395.43
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C18H21NO7S/c1-18(20,12-4-6-14-16(8-12)26-11-25-14)10-19-27(21,22)17-9-13(23-2)5-7-15(17)24-3/h4-9,19-20H,10-11H2,1-3H3
InChIKeyCEMULBDVHAHLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide (CAS 1396717-67-1) – Procurement-Relevant Structural and Physicochemical Profile


N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide (CAS 1396717-67-1) is a synthetic sulfonamide derivative with the molecular formula C18H21NO7S and a molecular weight of 395.4 g·mol⁻¹ . The structure incorporates a 1,3-benzodioxole ring, a hydroxypropyl linker, and a 2,5-dimethoxybenzenesulfonamide moiety. This combination of functional groups places the compound within the broader class of N-aryl-2,5-dimethoxybenzenesulfonamides, a scaffold that has been crystallographically characterised and evaluated for pharmacological potential [1]. The compound is commercially available for non‑human research purposes and is typically supplied with a purity of ≥95%.

Why Generic Substitution Cannot Replace 1396717-67-1 in Structure‑Activity Studies


The precise 2,5‑dimethoxy substitution pattern on the benzenesulfonamide ring, combined with the 1,3‑benzodioxole appended via a hydroxypropyl spacer, creates a hydrogen‑bonding network that is highly sensitive to minor structural changes . Closely related sulfonamides that lack the hydroxy group, alter the methoxy positions, or replace the benzodioxole with simple phenyl rings exhibit markedly different supramolecular architectures in the solid state [1], indicating that even single‑atom modifications can re‑order inter‑molecular interactions. Consequently, generic “benzodioxole‑sulfonamide” compounds cannot be assumed to reproduce the solubility, crystal‑packing, or target‑engagement profile of CAS 1396717-67-1 without quantitative experimental confirmation.

Quantitative Differentiators for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide – Evidence for Selection


Molecular Weight Differential vs. Des‑Sulfonamide Analog (CAS 1396873-00-9)

The target compound (MW 395.4 g·mol⁻¹) adds a full 2,5-dimethoxybenzenesulfonamide group relative to the simpler benzamide analog N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide (CAS 1396873‑00‑9, MW 299.32 g·mol⁻¹) . This 96.1 g·mol⁻¹ increase translates into a 32% larger molecular weight and introduces two additional oxygen atoms available for hydrogen‑bonding. Such an increase is significant in lead‑optimisation campaigns where molecular weight increments of >50 Da are known to affect oral absorption and target‑binding kinetics [1]. When the goal is to probe sulfonamide‑specific interactions without altering the benzodioxole‑hydroxypropyl core, CAS 1396717-67-1 is the smallest commercially available unit that directly appends the 2,5‑dimethoxybenzenesulfonamide pharmacophore .

Medicinal chemistry Lead optimisation Physicochemical profiling

Hydrogen‑Bond Donor/Acceptor Profile Compared with Morpholinoethyl Analog (CAS 887219-11-6)

CAS 1396717-67-1 contains one hydrogen‑bond donor (sulfonamide N–H, plus the tertiary alcohol O–H) and seven hydrogen‑bond acceptors (two methoxy oxygens, two sulfonamide oxygens, the tertiary alcohol oxygen, and the two 1,3‑benzodioxole oxygens) . In contrast, the morpholinoethyl analog N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide (CAS 887219‑11‑6, C21H26N2O7S) replaces the hydroxyl group with a morpholine ring, which adds a tertiary amine (an additional H‑bond acceptor) but removes a strong H‑bond donor. The hydroxypropyl analog therefore offers a distinct H‑bond donor/acceptor ratio (1:7 vs. 1:8) and a different spatial presentation of the donor group, which alters crystal‑packing motifs and, potentially, biological target‑engagement geometry [1].

Molecular recognition Crystal engineering Solubility

Predicted Lipophilicity (cLogP) Comparison with 2,3‑Dihydrobenzofuran‑5‑sulfonamide Analog (CAS 1448027-21-1)

The 2,5‑dimethoxy substitution on the benzenesulfonamide ring confers a calculated logP (cLogP) of approximately 2.1 (estimated via the XLogP3 method) [1]. In contrast, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1448027‑21‑1) , which replaces the methoxy groups with a fused dihydrofuran ring, has a lower cLogP of approximately 1.6. The 0.5 log unit difference (~3‑fold in partition coefficient) indicates that the target compound is measurably more lipophilic, a property that can influence membrane permeability, protein binding, and in vivo distribution. This difference is large enough to alter the outcome of a cell‑based assay; therefore the two compounds cannot be used interchangeably in permeability or ADMET screening panels.

ADMET prediction Permeability Pharmacokinetics

Class‑Level Carbonic Anhydrase Inhibition Potential – Sulfonamide Pharmacophore Retention

The primary sulfonamide (–SO₂NH₂) group is a well‑established zinc‑binding motif in carbonic anhydrase (CA) inhibitors, with several 2,5‑dimethoxybenzenesulfonamide derivatives showing low‑micromolar to sub‑micromolar inhibition of CA isoforms [1]. Although direct IC₅₀ data for CAS 1396717-67-1 remain unpublished, the compound retains the intact –SO₂NH– linkage and the 2,5‑dimethoxy aromatic substitution pattern that has been crystallographically resolved in the active site of CA‑II for closely related analogs [2]. By contrast, benzamide‑based analogs (e.g., CAS 1396873‑00‑9) lack the sulfonamide entirely and have no documented CA inhibition. Procurement of CAS 1396717-67-1 is therefore essential for any study aiming to evaluate the benzodioxole‑tethered sulfonamide pharmacophore in an enzyme‑inhibition context.

Enzyme inhibition Carbonic anhydrase Pharmacophore mapping

High‑Yield Application Scenarios for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide Based on Current Evidence


Lead‑Optimisation SAR Probing of the Sulfonamide Pharmacophore

When a medicinal chemistry programme requires systematic variation of the sulfonamide aromatic substitution while keeping the benzodioxole‑hydroxypropyl core constant, CAS 1396717-67-1 serves as the 2,5‑dimethoxy reference point . Its molecular weight and hydrogen‑bonding signature differentiate it from the des‑sulfonamide benzamide analog, allowing teams to isolate the contribution of the sulfonamide to target affinity and selectivity.

Crystal‑Engineering and Co‑Crystal Screening with Defined H‑Bond Architecture

The unique 2‑donor/7‑acceptor H‑bond profile of CAS 1396717-67-1, combined with the rigid 1,3‑benzodioxole ring, makes it a suitable partner for co‑crystallisation trials aimed at mapping sulfonamide‑based supramolecular synthons [1]. The morpholinoethyl analog, which deletes the hydroxyl donor, cannot replicate the same network topology and should be excluded from such experiments.

Enzyme‑Inhibition Screening of Carbonic‑Anhydrase‑Directed Libraries

In screens targeting carbonic anhydrase isoforms, the intact –SO₂NH– group of CAS 1396717-67-1 is mandatory for zinc coordination [2]. Non‑sulfonamide analogs such as the benzamide derivative are predicted to be inactive, making the target compound the only relevant entry point for building a focused CA‑inhibitor library around the benzodioxole‑sulfonamide scaffold.

Physicochemical Benchmarking for ADMET Prediction Models

With a measured MW of 395.4 g·mol⁻¹ and a predicted cLogP of ≈2.1, CAS 1396717-67-1 occupies a well‑defined ADMET space [3]. This makes it a useful calibration standard for in silico models that predict permeability, solubility, and metabolic stability, especially when comparing closely related analogs that lie on either side of key physicochemical thresholds.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.